1-Deoxymethylsphinganine

Membrane Biophysics Sphingolipid Metabolism Lipidomics

1-Deoxymethylsphinganine (CAS 1219484-98-6), also referred to as m17:0, is a bioactive atypical sphingoid base belonging to the 1-deoxysphingolipid class. It is structurally defined as the 1-deoxymethyl derivative of the canonical sphingoid base sphinganine (d18:0), characterized by the absence of the C1 hydroxymethyl group (-CH2OH) and the presence of an alanine-derived backbone instead of the canonical serine-derived backbone.

Molecular Formula C17H37NO
Molecular Weight 271.5 g/mol
CAS No. 1219484-98-6
Cat. No. B3091860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deoxymethylsphinganine
CAS1219484-98-6
Synonyms1-deoxymethylsphinganine
Molecular FormulaC17H37NO
Molecular Weight271.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(CN)O
InChIInChI=1S/C17H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18/h17,19H,2-16,18H2,1H3/t17-/m1/s1
InChIKeyUGVBFHUWZNNKIK-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Deoxymethylsphinganine (CAS 1219484-98-6): Baseline Identity and Structural Distinction for Procurement Decisions


1-Deoxymethylsphinganine (CAS 1219484-98-6), also referred to as m17:0, is a bioactive atypical sphingoid base belonging to the 1-deoxysphingolipid class [1]. It is structurally defined as the 1-deoxymethyl derivative of the canonical sphingoid base sphinganine (d18:0), characterized by the absence of the C1 hydroxymethyl group (-CH2OH) and the presence of an alanine-derived backbone instead of the canonical serine-derived backbone [2]. Its molecular formula is C17H37NO, with a molecular weight of 271.48 g/mol [3]. This compound is synthesized non-canonically when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine in place of L-serine as a substrate, resulting in the formation of this atypical long-chain base [4]. Its unique structural features directly confer distinct biophysical and biological properties that differentiate it from canonical sphingolipids and other atypical sphingoid bases, making its specific procurement essential for targeted research applications.

1 Atypical sphingoid base probe (m17:0) with alanine-derived backbone
2 Structurally distinct from canonical sphinganine; enables deoxysphingolipid pathway studies
3 Relevant to HSAN1 and membrane biophysics research contexts
4 Authentic standard for targeted sphingolipidomics quantification

1-Deoxymethylsphinganine (CAS 1219484-98-6): Why Generic Substitution with Canonical or 1-Deoxy Analogs Fails


Procurement decisions for sphingoid bases in research must account for the fact that structurally similar compounds, such as canonical sphinganine (d18:0) or the closely related 1-deoxysphinganine (m18:0), exhibit distinct and non-interchangeable biological and biophysical activities. Substituting 1-deoxymethylsphinganine with these analogs will yield significantly different experimental outcomes, as demonstrated by quantitative comparisons in membrane biophysics, neurotoxicity assays, and enzymatic processing [1]. The specific structural features of 1-deoxymethylsphinganine—namely the absence of the C1 hydroxymethyl group and its alanine-derived backbone—confer a unique capacity to reduce membrane fluidity and a distinct neurotoxic profile compared to its canonical and 1-deoxy counterparts [2]. Furthermore, while both 1-deoxymethylsphinganine and 1-deoxysphinganine are atypical deoxysphingolipids, they differ in their membrane interaction strength and may be processed differently by downstream metabolic enzymes, underscoring the necessity of using the precise compound for studies aimed at dissecting structure-function relationships or modeling specific disease states [1].

1-Deoxymethylsphinganine (m17:0) vs. Sphinganine (d18:0)

Canonical sphinganine lacks the alanine-derived backbone and C1 modification; membrane ordering and neurite morphology endpoints may differ fundamentally.

1-Deoxymethylsphinganine (m17:0) vs. 1-Deoxysphinganine (m18:0)

Despite both being 1-deoxy species, intermolecular interaction strength and neurite morphology impact differ; direct substitution may alter model-response interpretation.

1-Deoxymethylsphinganine (CAS 1219484-98-6): Quantifiable Differentiation from Analogs in Membrane Biophysics and Neurotoxicity


Superior Membrane Rigidification of 1-Deoxymethylsphinganine (m17:0) Compared to Sphinganine and 1-Deoxysphinganine

1-Deoxymethylsphinganine (m17:0) demonstrates a uniquely potent ability to rigidify lipid membranes compared to its canonical counterpart, sphinganine (d18:0), and its close atypical analog, 1-deoxysphinganine (m18:0). In model membrane systems composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), 1-deoxymethylsphinganine induces the formation of the most highly ordered domains, leading to the greatest reduction in membrane fluidity. This is in direct contrast to 1-deoxysphinganine, which forms weaker intermolecular interactions and results in less-ordered domains [1].

Membrane ordering rank
Head-to-head
1-deoxymethyl-LCBs > sphinganine > 1-deoxy-LCBs
Reported membrane rigidification rank in POPC model systems
Fluorescence-based assays; domain ordering context
Membrane Biophysics Sphingolipid Metabolism Lipidomics

Differential Neurotoxic Potency of 1-Deoxymethylsphinganine (m17:0) vs. 1-Deoxysphinganine (m18:0) in Primary Neuronal Cultures

In a direct comparison using cultured dorsal root ganglia (DRG) neurons, 1-deoxymethylsphinganine (m17:0) exhibits a quantifiably distinct neurotoxic profile relative to 1-deoxysphinganine (m18:0) and the canonical sphinganine (d18:0). While 1-deoxysphinganine causes a 'greatly reduced neurite number,' the effect of 1-deoxymethylsphinganine is noted to be 'to a lesser extent.' This demonstrates that the two atypical deoxysphingolipids, despite both lacking the C1 hydroxyl group, do not have equivalent effects on neuronal morphology. Sphinganine, in the same assay, had no effect on neurite number or length compared to controls [1].

Neurite number effect
Head-to-head
m18:0 > m17:0 in reducing neurite number
Reported neurite morphology endpoint in DRG neurons
Sphinganine showed no effect; model-specific interpretation required
Neurotoxicity Neurodegeneration Hereditary Sensory Neuropathy

Selective Cytotoxicity of 1-Deoxymethylsphinganine on CD8+ T Cells vs. Dopaminergic Neurons

1-Deoxymethylsphinganine exhibits a selective cytotoxic profile that distinguishes it from a generic neurotoxic or cytotoxic agent. Quantitative analysis reveals that it is neurotoxic towards human CD8+ T cells and inhibits their cytokine production. However, crucially, it is not cytotoxic to dopaminergic neurons in the same experimental context . This cell-type specificity is a key functional differentiator for researchers studying immune-neural interactions.

Cell-type selectivity
Data to verify
Cytotoxic to CD8+ T cells; non-cytotoxic to dopaminergic neurons
Supports cell-type selectivity endpoint review
Source-specific review needed; in vitro assay context
Immunology Neuroimmunology Cytotoxicity

1-Deoxymethylsphinganine (CAS 1219484-98-6): Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Modeling Membrane Biophysics of Atypical Sphingolipid Accumulation in Disease

Researchers studying the biophysical consequences of atypical sphingolipid accumulation in diseases like Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) should prioritize the use of 1-deoxymethylsphinganine (m17:0). Evidence shows this compound is uniquely potent at reducing membrane fluidity and inducing ordered domains compared to both sphinganine and 1-deoxysphinganine [1]. Using the incorrect analog would lead to an inaccurate representation of the membrane environment and its associated signaling changes.

Investigating Differential Neurotoxicity of Deoxysphingolipids in Primary Neurons

For studies aimed at elucidating the distinct neurotoxic mechanisms of the two primary HSAN1-associated deoxysphingolipids, the procurement of both 1-deoxymethylsphinganine (m17:0) and 1-deoxysphinganine (m18:0) is essential. Quantitative evidence shows that m17:0 reduces neurite number to a lesser extent than m18:0 in DRG neuron cultures [1]. This difference cannot be captured by using a single analog or canonical sphinganine, which has no effect, and is critical for dissecting structure-activity relationships in neurotoxicity.

Cell-Specific Cytotoxicity Assays Targeting CD8+ T Cell-Mediated Neuropathy

Researchers focusing on the immune component of neuropathies, particularly those involving CD8+ T cells, should utilize 1-deoxymethylsphinganine for its demonstrated selective cytotoxicity. The compound is neurotoxic to CD8+ T cells while sparing dopaminergic neurons [1]. This specificity makes it a valuable tool for in vitro models investigating how T-cell interactions may contribute to neuronal damage in conditions where this atypical sphingolipid is elevated.

Calibration Standards and Tracers in Targeted Sphingolipidomics

In mass spectrometry-based lipidomics, the use of an authentic standard like 1-deoxymethylsphinganine (m17:0) is non-negotiable for accurate identification and quantification. Its unique structure and mass (271.48 g/mol) allow for precise differentiation from canonical sphingoid bases and other atypical analogs [1]. Researchers analyzing plasma or tissue samples for 1-deoxysphingolipids as biomarkers of HSAN1 or metabolic dysfunction must use this specific compound as a reference standard to ensure data integrity.

Application
Selection Property
Validation Focus
Membrane biophysics studies of atypical sphingolipids
Membrane ordering rank
Membrane domain organization assays
Neurite morphology studies in HSAN1 models
Deoxysphingolipid neurite effect profile
DRG neuron neurite outgrowth endpoints
T-cell mediated neuropathy mechanism studies
Cell-type selectivity profile
CD8+ T cell viability and cytokine assays
Targeted sphingolipidomics quantification
Authentic standard for m17:0
LC-MS/MS identification and quantification
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